N'-[2-(4-bromophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
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Overview
Description
N’-[2-(4-bromophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-bromophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide typically involves multiple steps:
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Formation of the Benzodioxine Ring: : The initial step involves the formation of the 2,3-dihydro-1,4-benzodioxine ring. This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
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Introduction of the Bromophenoxy Group: : The next step is the introduction of the 4-bromophenoxy group. This is usually done via a nucleophilic substitution reaction where a bromophenol reacts with an appropriate acylating agent to form the bromophenoxyacetyl intermediate.
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Coupling with Carbohydrazide: : The final step involves coupling the bromophenoxyacetyl intermediate with carbohydrazide. This reaction typically occurs under mild conditions, often in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-bromophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.
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Reduction: : Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.
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Substitution: : The bromine atom in the bromophenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[2-(4-bromophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has several applications in scientific research:
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Medicinal Chemistry: : It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
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Biological Studies: : The compound is used in biological assays to study its effects on cellular pathways and its potential as a therapeutic agent.
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Chemical Research: : It serves as a model compound in the study of reaction mechanisms and the development of new synthetic methodologies.
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Industrial Applications: : Potential use in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-[2-(4-bromophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could inhibit kinases involved in inflammatory pathways or interact with DNA to exert anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(4-bromophenoxy)acetyl]-2-methylbenzohydrazide
- N’-[(4-bromophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide
Uniqueness
N’-[2-(4-bromophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is unique due to its specific structural features, such as the combination of the bromophenoxy group and the benzodioxine ring. This unique structure contributes to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
This detailed overview provides a comprehensive understanding of N’-[2-(4-bromophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N'-[2-(4-bromophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O5/c18-11-5-7-12(8-6-11)23-10-16(21)19-20-17(22)15-9-24-13-3-1-2-4-14(13)25-15/h1-8,15H,9-10H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJMVELETVOBJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NNC(=O)COC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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